molecular formula C20H17NO2 B12586657 2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- CAS No. 328269-14-3

2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl-

Katalognummer: B12586657
CAS-Nummer: 328269-14-3
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: UJKKAHCQNIKLDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propenamide group attached to a methoxyphenyl and a naphthalenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- typically involves the reaction of 3-(4-methoxyphenyl)-2-propenoic acid with 1-naphthylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The double bond in the propenamide group can be reduced to form a saturated amide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-N-1-naphthalenyl-2-propenamide.

    Reduction: Formation of 3-(4-methoxyphenyl)-N-1-naphthalenyl-propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Propenamide, 3-(4-methoxyphenyl)-N-phenyl-
  • 2-Propenamide, 3-(4-methoxyphenyl)-N-2-naphthalenyl-
  • 2-Propenamide, 3-(4-methoxyphenyl)-N-3-naphthalenyl-

Uniqueness

2-Propenamide, 3-(4-methoxyphenyl)-N-1-naphthalenyl- is unique due to the specific positioning of the naphthalenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Eigenschaften

CAS-Nummer

328269-14-3

Molekularformel

C20H17NO2

Molekulargewicht

303.4 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-N-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C20H17NO2/c1-23-17-12-9-15(10-13-17)11-14-20(22)21-19-8-4-6-16-5-2-3-7-18(16)19/h2-14H,1H3,(H,21,22)

InChI-Schlüssel

UJKKAHCQNIKLDA-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.